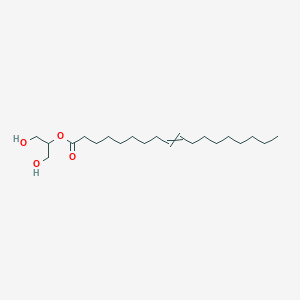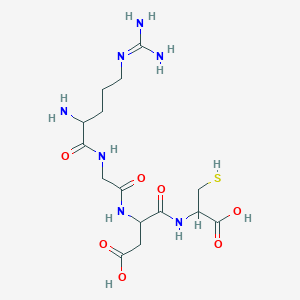
H-DL-Arg-Gly-DL-Asp-DL-Cys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Arg-Gly-DL-Asp-DL-Cys-OH is a synthetic peptide composed of the amino acids arginine, glycine, aspartic acid, and cysteine. This compound is known for its role in various biological processes, particularly in cell adhesion and signaling. The sequence of amino acids in this peptide is crucial for its biological activity, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-Gly-DL-Asp-DL-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (aspartic acid) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for glycine and arginine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification systems.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Arg-Gly-DL-Asp-DL-Cys-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is important for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, particularly at the arginine and aspartic acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles under mild conditions.
Major Products
Disulfide-linked dimers: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Aplicaciones Científicas De Investigación
H-DL-Arg-Gly-DL-Asp-DL-Cys-OH has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Plays a role in cell adhesion studies, particularly in understanding integrin-mediated cell signaling.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in wound healing and tissue engineering.
Industry: Utilized in the development of biomaterials and coatings for medical implants.
Mecanismo De Acción
The biological activity of H-DL-Arg-Gly-DL-Asp-DL-Cys-OH is primarily mediated through its interaction with cell surface receptors, such as integrins. The arginine-glycine-aspartic acid (RGD) motif is recognized by integrins, facilitating cell adhesion and signaling pathways. This interaction can influence various cellular processes, including migration, proliferation, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: Another peptide with the RGD motif, commonly used in cell adhesion studies.
H-Gly-DL-Asp-OH: A simpler peptide used in chiral separation technologies.
Uniqueness
H-DL-Arg-Gly-DL-Asp-DL-Cys-OH is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature enhances the peptide’s structural stability and potential for forming complex structures, making it particularly valuable in biomaterials research.
Propiedades
IUPAC Name |
3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-sulfanylethyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O7S/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGSIYIIMVBZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13402178.png)
![2,5-Bis[2-(2-methoxyethoxy)ethoxy]terephthalaldehyde](/img/structure/B13402186.png)
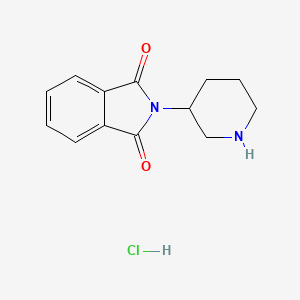
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
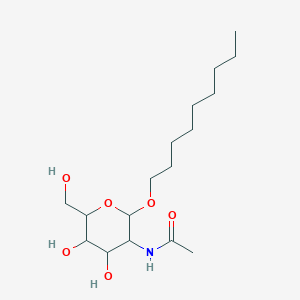
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
![tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate](/img/structure/B13402214.png)
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
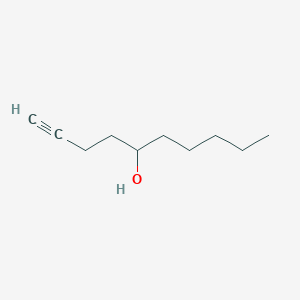
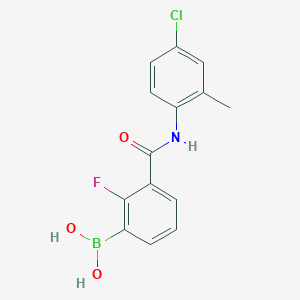
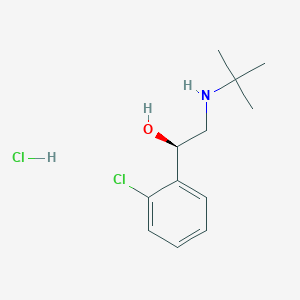
![2-Methyl-3-[2-(pyridin-2-YL)pyrimidin-4-YL]-1,6-naphthyridine](/img/structure/B13402258.png)
